molecular formula C19H15NS B8743115 10-p-Tolylphenothiazine

10-p-Tolylphenothiazine

Cat. No. B8743115
M. Wt: 289.4 g/mol
InChI Key: HILKMMJGDLHRTI-UHFFFAOYSA-N
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Patent
US05942615

Procedure details

A mixture of 25 g (0.126 mol) of phenothiazine, 33 g (0.151 mol) of p-iodotoluene, 4 g (0.025 mol) of copper sulfate, 23 g of potassium carbonate, and 200 ml of diisopropylbenzene was reacted at 180° C. for 3 hours and then at 200° C. for 1 day. The mixture was then cooled and filtered through a Celite. The filtrate was concentrated, and the residual crystals were recrystallized from an ethanol/ethyl acetate mixed solvent to obtain 27.5 g of 10-p-tolylphenothiazine (4b).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>S([O-])([O-])(=O)=O.[Cu+2].C(C1C=CC=CC=1C(C)C)(C)C>[C:19]1([CH3:22])[CH:20]=[CH:21][C:16]([N:13]2[C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[S:6][C:7]3[C:12]2=[CH:11][CH:10]=[CH:9][CH:8]=3)=[CH:17][CH:18]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
33 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 180° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered through a Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residual crystals were recrystallized from an ethanol/ethyl acetate mixed solvent

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1C2=CC=CC=C2SC=2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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